molecular formula C10H19N3O3 B1353981 (S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate CAS No. 881310-04-9

(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

Cat. No.: B1353981
CAS No.: 881310-04-9
M. Wt: 229.28 g/mol
InChI Key: CEWGMUMFSVOZRT-ZETCQYMHSA-N
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Description

“(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate” is a chiral pyrrolidine derivative featuring a hydrazinecarbonyl (-CONHNH₂) group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The stereospecific (S)-configuration of the pyrrolidine ring makes it a critical intermediate in asymmetric synthesis, particularly for pharmaceuticals targeting central nervous system disorders and enzyme inhibitors . Its hydrazinecarbonyl moiety enables participation in condensation reactions (e.g., hydrazone formation) and metal coordination, which are pivotal in constructing heterocyclic scaffolds. Notably, CymitQuimica discontinued commercial production of this compound in 2025, likely due to challenges in large-scale synthesis or shifting industrial demand .

Properties

IUPAC Name

tert-butyl (2S)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-6-4-5-7(13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWGMUMFSVOZRT-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434192
Record name tert-Butyl (2S)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881310-04-9
Record name tert-Butyl (2S)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation

  • Boc-L-Proline Methyl Ester Synthesis:
    Boc-L-proline is esterified using methanol and an acid catalyst (e.g., HCl gas or sulfuric acid) to form Boc-L-proline methyl ester. This step ensures the carboxyl group is protected and activated for subsequent hydrazinolysis.

Hydrazinolysis to Form Hydrazide

  • The Boc-L-proline methyl ester is reacted with hydrazine hydrate (NH2NH2·H2O) under controlled temperature (typically 0–25 °C) in an appropriate solvent such as ethanol or methanol.
  • The reaction proceeds via nucleophilic attack of hydrazine on the ester carbonyl, replacing the methyl ester with a hydrazide group.
  • Reaction time varies from several hours to overnight, depending on scale and conditions.
  • The product is isolated by solvent removal and purification, often by recrystallization or chromatography.

Purification and Characterization

  • Purification is commonly achieved by recrystallization from solvents like ethyl acetate or by preparative HPLC to ensure high purity (>97%).
  • Characterization includes NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm stereochemistry and purity.

Reaction Scheme Summary

Step Reactants Conditions Product Notes
1 Boc-L-proline + MeOH + acid catalyst Reflux, several hours Boc-L-proline methyl ester Esterification
2 Boc-L-proline methyl ester + hydrazine hydrate 0–25 °C, ethanol, several hours This compound Hydrazinolysis
3 Purification Recrystallization or chromatography Pure hydrazide Purity >97%

Research Findings and Optimization

  • Stereochemical Integrity: Maintaining the (S)-configuration is critical; mild reaction conditions prevent racemization.
  • Yield and Purity: Optimized hydrazinolysis conditions yield the product in high purity (≥97%) and good yield (typically 70–85%).
  • Solvent Choice: Polar protic solvents like ethanol or methanol facilitate hydrazinolysis and product solubility.
  • Temperature Control: Lower temperatures reduce side reactions and racemization risks.
  • Protecting Group Stability: The tert-butyl ester remains stable under hydrazinolysis conditions, allowing selective conversion of the ester to hydrazide without deprotection.

Comparative Notes on Related Compounds

  • The preparation of tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate follows a similar synthetic route but involves substitution at the 3-position of the pyrrolidine ring, which may require different regioselective strategies.
  • The presence of the tert-butyl protecting group is common in these syntheses to protect the carboxyl function during hydrazinolysis and other transformations.

Summary Table of Preparation Parameters

Parameter Typical Conditions Comments
Starting material Boc-L-proline methyl ester Prepared via esterification of Boc-L-proline
Hydrazine source Hydrazine hydrate (NH2NH2·H2O) Used in slight excess
Solvent Ethanol or methanol Polar protic solvents preferred
Temperature 0–25 °C Controls racemization and side reactions
Reaction time 4–24 hours Depends on scale and conditions
Purification Recrystallization or preparative HPLC Achieves >97% purity
Yield 70–85% Optimized conditions

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in various substituted pyrrolidine derivatives .

Scientific Research Applications

Anticancer Activity

(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate has been investigated for its potential anticancer properties. Studies have shown that hydrazine derivatives can exhibit cytotoxic effects on various cancer cell lines. The compound's structure allows it to interact with biological targets, potentially leading to the development of novel anticancer agents.

Antimicrobial Properties

Research indicates that hydrazine derivatives possess antimicrobial activity. The application of this compound in formulations aimed at combating bacterial infections is an area of ongoing exploration. Its efficacy against resistant strains could be significant in addressing public health challenges.

Building Block in Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and cycloadditions, makes it valuable for synthesizing pharmaceuticals and agrochemicals.

Chiral Auxiliary

The chiral nature of this compound allows it to be used as a chiral auxiliary in asymmetric synthesis. This application is crucial for producing enantiomerically pure compounds, which are often necessary for pharmacological activity.

Case Studies

StudyApplicationFindings
Anticancer ActivityDemonstrated cytotoxic effects on multiple cancer cell lines, suggesting potential as an anticancer agent.
Antimicrobial PropertiesShowed activity against specific bacterial strains, indicating potential for use in antimicrobial formulations.
Asymmetric SynthesisUtilized as a chiral auxiliary, successfully producing enantiomerically pure products with high yields.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Compound A : (cis)-tert-butyl 3-ethyl-4-(2-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarbonyl)pyrrolidine-1-carboxylate

  • Stereochemistry: cis-configuration (vs. S-configuration in the target compound), altering spatial interactions in catalysis or binding. Reactivity: The tosyl group improves solubility in organic solvents, while the pyrrolopyrazine moiety enables cross-coupling reactions.
  • Applications: Used in multistep syntheses of kinase inhibitors, as demonstrated in a 2022 patent where it underwent hydrogenolysis (Pd/C) and HCl-mediated deprotection .

Compound B : (S)-tert-butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate

  • Key Differences: Functional Group: Replaces hydrazinecarbonyl with a 2-aminothiazole ring, introducing a heteroaromatic system with metal-chelating and hydrogen-bonding capabilities. Reactivity: The aminothiazole group participates in cycloaddition and nucleophilic substitution reactions, contrasting with the hydrazinecarbonyl’s condensation utility.
  • Applications : Serves as a precursor for antibiotics and protease inhibitors due to thiazole’s prevalence in bioactive molecules .

Comparative Data Table

Parameter Target Compound Compound A Compound B
Molecular Formula C₁₀H₁₉N₃O₃ C₂₇H₃₃N₇O₅S₂ C₁₂H₁₉N₃O₂S
Molecular Weight 245.28 g/mol 599.72 g/mol 285.36 g/mol
Key Functional Groups Boc, hydrazinecarbonyl Boc, hydrazinecarbonyl, tosyl, ethyl Boc, 2-aminothiazole
Stereochemistry S-configuration cis-configuration S-configuration
Synthetic Applications Hydrazone formation, chiral intermediates Kinase inhibitor intermediates Antibiotic precursors
Commercial Status Discontinued (2025) Actively researched (2022 patent) Commercially available

Research Findings and Implications

  • Reactivity : The hydrazinecarbonyl group in the target compound facilitates nucleophilic attacks at the carbonyl carbon, enabling the formation of hydrazones for Schiff base syntheses. In contrast, Compound A’s tosyl-pyrrolopyrazine system enhances electrophilic aromatic substitution efficiency .
  • Stereochemical Impact : The (S)-configuration in the target compound and Compound B ensures enantioselectivity in asymmetric catalysis, whereas Compound A’s cis-configuration optimizes steric alignment for binding pocket interactions .
  • Industrial Viability : The discontinuation of the target compound highlights challenges in Boc-hydrazine derivatives’ stability under industrial conditions, prompting shifts toward analogues like Compound B .

Biological Activity

(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate, with a molecular formula of C10_{10}H19_{19}N3_3O3_3 and a molecular weight of 229.28 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a pyrrolidine ring, a hydrazinecarbonyl group, and a tert-butyl group.

Synthesis

The synthesis of this compound typically involves the reaction of Boc-L-Proline methyl ester with hydrazine hydrate under reflux conditions, yielding high purity and substantial yields (approximately 87%) . The synthetic route is crucial as it influences the compound's biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of cancer therapy. Its mechanism of action is thought to involve the inhibition of specific enzymes or receptors that play critical roles in cellular proliferation and survival.

Anticancer Activity

Preliminary studies suggest that compounds with structural similarities to this compound can inhibit the activity of kinases and phosphatases linked to cancer progression. For instance, compounds derived from hydrazinecarbonyl structures have shown promising results in inhibiting cancer cell lines, including MCF-7 and A549, with IC50_{50} values ranging from 0.57 µM to 5.85 µM .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It may inhibit kinases involved in cell signaling pathways that regulate cell growth and apoptosis.
  • Receptor Modulation : The compound could modulate receptor activity that influences cancer cell proliferation.

Case Studies

Several case studies have highlighted the potential of similar compounds:

  • Study on Hydrazone Derivatives :
    • A series of hydrazone derivatives were evaluated for their anticancer properties against various cell lines.
    • Notably, one derivative exhibited an IC50_{50} value of 3.0 µM against the A549 lung cancer cell line, indicating strong antiproliferative activity .
  • Inhibition Studies :
    • Inhibitory effects were observed on CDK9, a critical kinase in transcription regulation, with some derivatives showing IC50_{50} values between 0.63 µM and 1.32 µM .
    • These findings suggest that this compound could share similar inhibitory profiles.

Data Table: Biological Activity Summary

CompoundTarget Cell LineIC50_{50} Value (µM)Mechanism of Action
This compoundA549TBDEnzyme inhibition
Hydrazone Derivative AA5493.0Enzyme inhibition
Hydrazone Derivative BMCF-7<10Receptor modulation
CDK9 InhibitorVarious0.63 - 1.32Kinase inhibition

Q & A

Q. What are the established synthetic routes for (S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate, and what key intermediates are involved?

The synthesis typically starts from L-proline derivatives, leveraging tert-butyl-protected pyrrolidine scaffolds. For example, tert-butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate is prepared in four steps from L-proline, with subsequent functionalization via hydrazine coupling . A common strategy involves:

Carboxyl activation : Using coupling agents like DIPEA and isobutyl chloroformate in CH₂Cl₂ to form mixed anhydrides, followed by hydrazine nucleophilic attack .

Protection/deprotection : Boc (tert-butoxycarbonyl) groups are critical for amine protection, ensuring regioselectivity during multi-step syntheses .

Purification : Flash chromatography (e.g., 0–100% EtOAc/hexane gradients) and recrystallization yield high-purity products .

Q. How is the stereochemical integrity of the pyrrolidine ring maintained during synthesis?

Chiral resolution or enantioselective catalysis ensures retention of the (S)-configuration. For example, starting from L-proline guarantees the correct stereochemistry at the pyrrolidine C2 position. Reaction conditions (e.g., low temperatures, inert atmospheres) minimize racemization during coupling steps .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm regiochemistry and Boc-group integrity. For example, tert-butyl protons resonate at ~1.4 ppm .
  • HRMS : Validates molecular weight and functional group addition (e.g., hydrazinecarbonyl moiety) .
  • IR : Carbonyl stretches (C=O) at ~1680–1720 cm⁻¹ confirm carbamate and hydrazide groups .
  • Chiral HPLC : Ensures enantiomeric excess (>98% ee) for asymmetric applications .

Advanced Research Questions

Q. How can reaction yields be optimized for the hydrazinecarbonyl coupling step?

Key factors include:

  • Stoichiometry : Excess hydrazine (1.2–1.5 eq) drives the reaction to completion .
  • Activation method : Mixed anhydrides (via isobutyl chloroformate) outperform carbodiimide-based couplings in minimizing side products .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of hydrazine, while CH₂Cl₂ reduces hydrolysis .
    Yields typically range from 59–78%, with lower yields attributed to steric hindrance at the pyrrolidine C2 position .

Q. What are the applications of this compound in asymmetric catalysis or medicinal chemistry?

  • Organocatalysis : The pyrrolidine-hydrazide scaffold serves as a bifunctional catalyst in Michael additions or aldol reactions, leveraging hydrogen-bonding interactions .
  • Drug intermediates : Hydrazinecarbonyl groups are precursors for hydrazone-linked prodrugs or metal-chelating agents in anticancer studies .
  • Peptide mimics : The Boc-protected amine enables incorporation into peptidomimetics for protease inhibition studies .

Q. How do structural modifications (e.g., substituents on the pyrrolidine ring) affect reactivity and stability?

  • Electron-withdrawing groups (e.g., bromine at C2) increase electrophilicity but reduce solubility, requiring DMF/THF mixtures for reactions .
  • Steric bulk (e.g., tert-butyl groups) enhances stereochemical control but may slow coupling kinetics .
  • Hydroxyethyl or methoxymethyl substituents improve water solubility for biological assays .

Q. What contradictions exist in reported synthetic methodologies, and how can they be resolved?

  • Yield variability : Hydrogenation steps in report 78% yield, while similar steps in yield 60%. This discrepancy may arise from catalyst loading (Pd/C vs. PtO₂) or pressure conditions .
  • Purification challenges : Hydrazine byproducts in require acidic/basic washes, whereas uses column chromatography. Combining both methods improves purity .

Q. What computational or mechanistic studies support the design of derivatives?

  • DFT calculations : Predict transition-state geometries for hydrazine attack, guiding substituent placement to lower activation energy .
  • Molecular docking : Models interactions between the hydrazinecarbonyl group and biological targets (e.g., kinases) for drug design .

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